![molecular formula C15H16N2O3S B14342102 N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine CAS No. 93375-45-2](/img/structure/B14342102.png)
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcarbamothioyl group attached to a cyclohexene ring, which is further connected to a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine typically involves the reaction of cyclohexanone with phenyl isothiocyanate, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols
科学的研究の応用
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide: Known for its herbicidal properties.
N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Studied for its biological activities and potential therapeutic applications.
Uniqueness
N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine stands out due to its unique combination of a cyclohexene ring, phenylcarbamothioyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93375-45-2 |
|---|---|
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
2-[[3-oxo-2-(phenylcarbamothioyl)cyclohexen-1-yl]amino]acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-12-8-4-7-11(16-9-13(19)20)14(12)15(21)17-10-5-2-1-3-6-10/h1-3,5-6,16H,4,7-9H2,(H,17,21)(H,19,20) |
InChIキー |
VDXTZUNHCPQXIE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


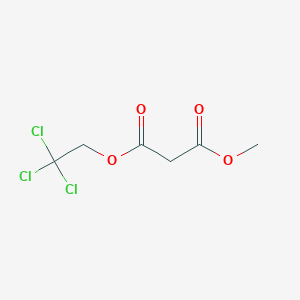

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
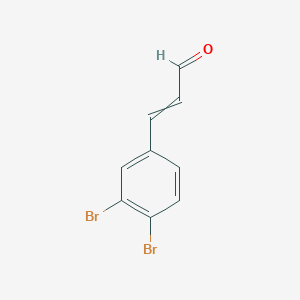
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
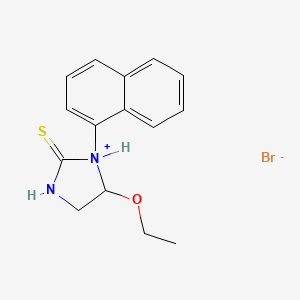
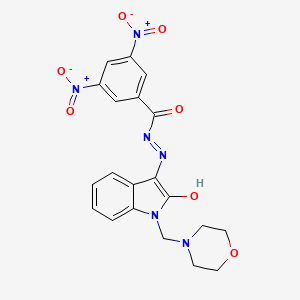
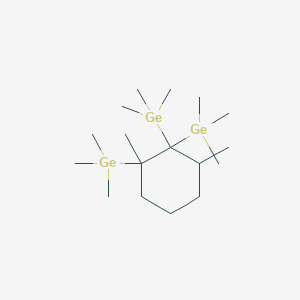

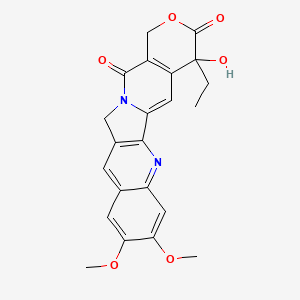
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
